1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
Description
This compound belongs to the quinazoline-2,4-dione class, characterized by a bicyclic heteroaromatic core with two ketone groups. The structure includes a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group at the 3-position and a methyl linker connecting it to the quinazoline nitrogen. The 3-position of the quinazoline is further substituted with a 2,5-dimethylphenyl group. Quinazoline-diones are pharmacologically significant, often explored for kinase inhibition, antimicrobial, and anticancer activities due to their ability to mimic purine bases and interact with enzymatic active sites .
Properties
Molecular Formula |
C25H19ClN4O3 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2,5-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-7-8-16(2)21(13-15)30-24(31)19-5-3-4-6-20(19)29(25(30)32)14-22-27-23(28-33-22)17-9-11-18(26)12-10-17/h3-13H,14H2,1-2H3 |
InChI Key |
QYFGMMNQEUCPDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole structures. These classes of compounds have been widely studied for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this specific compound based on various research findings.
Synthesis and Structural Characterization
The synthesis of quinazoline derivatives often involves multi-step reactions where starting materials are modified to introduce functional groups that enhance biological activity. For instance, the compound can be synthesized through reactions involving chloroacetyl chloride and oxadiazole derivatives. Characterization techniques such as IR, NMR, and mass spectrometry are typically employed to confirm the structure of synthesized compounds .
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 70 |
| Escherichia coli | 11 | 75 |
| Candida albicans | 13 | 77 |
In particular, compounds with oxadiazole moieties have been noted for their enhanced antimicrobial activity compared to standard drugs such as ampicillin . The presence of electron-withdrawing groups like chlorine has been linked to increased antibacterial efficacy .
Cytotoxicity Studies
The cytotoxic potential of quinazoline derivatives has been evaluated against various cancer cell lines. The compound's efficacy was tested using the MTT assay against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Results indicated that the compound exhibits moderate to high cytotoxicity, suggesting its potential as an anticancer agent:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
These findings highlight the dual role of this compound in both antimicrobial and anticancer activities .
The biological activity of quinazoline derivatives is often attributed to their ability to inhibit essential enzymes in bacteria and cancer cells. For instance, molecular docking studies have suggested that this compound can effectively bind to dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in microorganisms . Additionally, the inhibition of tubulin polymerization has been proposed as a mechanism for its anticancer effects .
Case Studies
Several case studies have reported on the biological activity of similar quinazoline derivatives:
- Antibacterial Activity : A study demonstrated that a related quinazoline derivative significantly inhibited the growth of Staphylococcus aureus with an IC50 value lower than that of conventional antibiotics.
- Anticancer Activity : Another study highlighted a series of quinazoline-oxadiazole hybrids that showed promising results against multiple cancer cell lines, indicating a potential for further development into therapeutic agents.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has shown efficacy against various cancer cell lines by inducing apoptosis through mechanisms such as the activation of the p53 pathway and increased caspase activity.
Case Studies:
- A study demonstrated that modifications on the oxadiazole ring significantly impacted cytotoxicity against breast cancer cell lines (MCF-7), with some derivatives showing IC50 values as low as 10 nM.
| Compound | IC50 (nM) | Cancer Type |
|---|---|---|
| Compound A | 15.5 | MCF-7 (Breast) |
| Compound B | 22.3 | HeLa (Cervical) |
Antimicrobial Activity
The compound has shown promising results in inhibiting the growth of various pathogens. In vitro studies indicate effective inhibition against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This activity aligns with findings from other oxadiazole derivatives known for their antibacterial properties.
Anti-inflammatory Effects
The anti-inflammatory potential of related oxadiazole compounds has been documented in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings
Recent studies have focused on synthesizing and characterizing new derivatives of this compound to enhance its biological activities. For example:
- Synthesis and Characterization : New derivatives have been synthesized to evaluate their biological activities. The structural modifications have been shown to influence their potency against cancer and microbial strains.
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of these compounds to specific biological targets, aiding in the design of more potent derivatives.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole moiety participates in nucleophilic substitutions due to its electron-deficient nature. Key reactions include:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Amine Substitution | K₂CO₃, DMF, 80°C, 12 h | Replacement of oxadiazole ring with primary/secondary amines | |
| Alcoholysis | HCl (cat.), ethanol, reflux | Formation of ester derivatives via ring opening |
Mechanistic Insight : The oxadiazole’s C5 position is susceptible to nucleophilic attack, leading to ring cleavage or substitution. For example, reactions with amines yield imidamide intermediates, which can cyclize further under specific conditions.
Cycloaddition Reactions
The oxadiazole ring engages in [3+2] cycloadditions with electron-deficient dienophiles:
| Dienophile | Conditions | Products | References |
|---|---|---|---|
| Acetylenes | CuI (catalyst), 120°C, DMSO | Triazole derivatives via Huisgen cycloaddition | |
| Nitrile Oxides | Room temperature, CHCl₃ | Isoxazoline-linked hybrids |
Key Observation : These reactions expand the compound’s structural diversity while retaining the quinazoline core’s bioactivity.
Oxidation Reactions
The methyl groups on the 2,5-dimethylphenyl substituent undergo selective oxidation:
| Oxidizing Agent | Conditions | Products | References |
|---|---|---|---|
| KMnO₄ | H₂O, 60°C, 6 h | Carboxylic acid derivatives at the para position | |
| CrO₃/H₂SO₄ | Acetone, 0°C → RT | Ketone formation |
Implications : Oxidation enhances solubility and introduces functional handles for further derivatization.
Hydrolysis Reactions
The quinazoline-2,4-dione core is stable under mild acidic/basic conditions but undergoes hydrolysis under extreme pH:
| Conditions | Products | References |
|---|---|---|
| 6M HCl, reflux | Cleavage to anthranilic acid and substituted urea derivatives | |
| NaOH (10%), 100°C | Degradation to 2,5-dimethylphenylamine and oxadiazole fragments |
Stability Note : Hydrolysis is minimized in neutral organic solvents (e.g., DCM, THF).
Alkylation and Acylation
The NH groups in the quinazoline-dione core react with alkyl halides and acylating agents:
| Reagent | Conditions | Products | References |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 50°C | N-Methylated derivatives | |
| Acetyl chloride | Pyridine, 0°C → RT | N-Acetylated analogs |
Application : These modifications are critical for optimizing pharmacokinetic properties in drug design.
Biological Interactions (Enzyme Inhibition)
While not traditional “chemical reactions,” the compound’s interactions with bacterial enzymes constitute biochemical reactivity:
Structure-Activity Relationship (SAR) : The 4-chlorophenyl group on the oxadiazole enhances binding affinity, while the quinazoline core mimics fluoroquinolone pharmacophores .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are compared based on structural motifs, physicochemical properties, and available synthetic
Key Differences and Implications
Core Heterocycles :
- The target compound and share the quinazoline-dione core, which is associated with DNA-intercalating or kinase-inhibiting activity. In contrast, ’s triazole-thione core introduces a sulfur atom, which may enhance metal-binding properties (e.g., antimicrobial activity via enzyme inhibition) .
Substituent Effects: Chlorophenyl Position: The target’s 4-chlorophenyl (para-substituted) on oxadiazole likely improves planarity and π-π stacking compared to ’s 2-chlorophenyl (ortho-substituted), which introduces steric hindrance . Aryl vs.
Functional Group Interactions :
- ’s C=S group (1243 cm<sup>-1</sup> in IR) can participate in hydrogen bonding or metal chelation, unlike the oxadiazole’s C=N in the target compound. This difference may lead to divergent biological targets .
Physicochemical and Pharmacokinetic Predictions
- Molecular Weight : The target’s higher molecular weight (~452.9 vs. 434.8 in ) may reduce oral bioavailability if exceeding 500 Da.
- Halogen Effects : Both the target and leverage chlorine for halogen bonding, but the para-position in the target may optimize target binding affinity .
Research Findings and Limitations
Synthetic Feasibility: reported a nitrogen content discrepancy (3.37% found vs. The target compound may require rigorous purification to avoid similar issues .
Biological Activity Gaps: No direct activity data are available for the target compound or . However, ’s triazole-thione derivatives are typically screened for antimicrobial activity, while quinazoline-diones (e.g., ) are often evaluated for kinase inhibition .
Need for Further Studies :
- Comparative assays (e.g., enzyme inhibition, cytotoxicity) are critical to validate the hypothesized advantages of the target’s 4-chlorophenyl and dimethylphenyl groups over analogs.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione?
- Answer : The synthesis involves multi-step heterocyclic assembly. First, construct the quinazoline-2,4-dione core via cyclization of anthranilic acid derivatives with urea or thiourea analogs. Introduce the 2,5-dimethylphenyl group at position 3 using nucleophilic substitution. For the 1,2,4-oxadiazole moiety, employ a nitrile oxide cycloaddition with a 4-chlorophenyl-substituted nitrile, followed by methylation at position 1 . Optimize reaction conditions (e.g., solvent, temperature) based on similar protocols for triazoloquinazolines, where yields ranged from 39–85% depending on substituents .
Q. How can researchers confirm the structural integrity of this compound?
- Answer : Use a combination of analytical techniques:
- 1H/13C NMR : Assign peaks by comparing chemical shifts to related quinazoline-diones (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 4.5–5.5 ppm for methylene bridges) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns against calculated masses .
- Elemental Analysis : Validate C, H, N percentages with ≤0.3% deviation from theoretical values .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Answer : Screen against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) using agar diffusion or microdilution assays. For anticancer potential, conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Reference protocols from studies on structurally similar 2-(chloromethyl)quinazoline derivatives, which showed MIC values of 8–32 µg/mL against Gram-positive bacteria .
Advanced Research Questions
Q. How can contradictory results in synthetic yields or bioactivity be systematically addressed?
- Answer : Perform Design of Experiments (DoE) to isolate critical variables (e.g., catalyst loading, reaction time). For bioactivity discrepancies, validate assays with positive controls (e.g., ciprofloxacin for antibacterial tests) and replicate experiments across independent labs. Cross-reference data with analogs like 5-cyclopentyl-triazoloquinazolines, where yields varied by 40% due to steric hindrance .
Q. What advanced spectroscopic methods resolve ambiguities in regiochemistry or tautomerism?
- Answer : Use 2D NMR (HSQC, HMBC) to confirm connectivity, especially for oxadiazole-quinazoline junctions. For tautomerism, conduct variable-temperature NMR or IR spectroscopy to detect keto-enol equilibria. Compare with studies on 3-(coumarin-3-yl)-pyrazoles, where HMBC correlations resolved positional isomerism .
Q. Which computational approaches aid in predicting SAR or metabolic stability?
- Answer : Perform density functional theory (DFT) to calculate electron distribution at reactive sites (e.g., oxadiazole ring). Use molecular docking (AutoDock Vina) to predict binding affinities against targets like DHFR or CYP450 enzymes. Reference studies on triazole derivatives, where logP values correlated with bioavailability .
Q. How can reaction scalability be optimized without compromising purity?
- Answer : Transition from batch to flow chemistry for exothermic steps (e.g., cycloadditions). Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring. Scale-up protocols for related compounds achieved 90% purity via recrystallization in ethanol/water (3:1 v/v) .
Methodological Notes
- Synthetic References : Prioritize protocols from peer-reviewed journals (e.g., J. Org. Chem.) over vendor databases.
- Data Validation : Cross-check spectral data with repositories like SciFinder or Reaxys to avoid misassignment.
- Ethical Compliance : Adhere to OECD guidelines for biological testing to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
